molecular formula C26H33ClFN5O3 B12725642 1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride CAS No. 102504-75-6

1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride

Cat. No.: B12725642
CAS No.: 102504-75-6
M. Wt: 518.0 g/mol
InChI Key: MSWPBVDMUKHVHI-MBANDDHJSA-N
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Description

1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride is a complex organic compound. It features a spirocyclic structure with multiple functional groups, including a fluorobenzoyl group, a methylcarbamoyl oxime, and a hydrochloride salt. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzoyl group: This step may involve Friedel-Crafts acylation using p-fluorobenzoyl chloride.

    Formation of the oxime: This can be done by reacting the ketone intermediate with hydroxylamine.

    Formation of the hydrochloride salt: This is typically achieved by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4,5)decan-4-one derivatives can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxime to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential as therapeutic agents due to their unique structural features.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Other derivatives with different substituents may have similar structural features but different biological activities.

    Spirocyclic compounds: Compounds with similar spirocyclic cores but different functional groups.

    Fluorobenzoyl compounds: Compounds containing the fluorobenzoyl group but with different core structures.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

102504-75-6

Molecular Formula

C26H33ClFN5O3

Molecular Weight

518.0 g/mol

IUPAC Name

[(Z)-[1-(4-fluorophenyl)-4-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino] N-methylcarbamate;hydrochloride

InChI

InChI=1S/C26H32FN5O3.ClH/c1-28-25(34)35-29-23(20-10-12-21(27)13-11-20)9-6-16-31-17-14-26(15-18-31)24(33)30(2)19-32(26)22-7-4-3-5-8-22;/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,28,34);1H/b29-23-;

InChI Key

MSWPBVDMUKHVHI-MBANDDHJSA-N

Isomeric SMILES

CNC(=O)O/N=C(/CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)\C4=CC=C(C=C4)F.Cl

Canonical SMILES

CNC(=O)ON=C(CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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